2,3-Difluoro-5-nitrophenol
Overview
Description
2,3-Difluoro-5-nitrophenol is an organic compound with the molecular formula C6H3F2NO3 It is a derivative of phenol, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions, and a nitro group is attached at the 5 position
Scientific Research Applications
2,3-Difluoro-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-nitrophenol typically involves the nitration of 2,3-difluorophenol. The reaction is carried out using a mixture of nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction proceeds via electrophilic substitution, where the nitro group is introduced onto the 5-position of the phenol ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-nitrophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group and fluorine atoms can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenolic group can be oxidized to form quinones under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of 2,3-difluoro-5-aminophenol.
Quinones: Oxidation of the phenolic group results in the formation of quinone derivatives.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-nitrophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms and the nitro group can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-6-nitrophenol: Similar structure but with the nitro group at the 6-position.
3,5-Difluoro-2-nitrophenol: Fluorine atoms at the 3 and 5 positions and the nitro group at the 2 position.
2,5-Difluoro-4-nitrophenol: Fluorine atoms at the 2 and 5 positions and the nitro group at the 4 position.
Uniqueness
2,3-Difluoro-5-nitrophenol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and potential applications. The presence of both electron-withdrawing fluorine atoms and a nitro group can significantly affect its acidity, solubility, and interaction with other molecules.
Properties
IUPAC Name |
2,3-difluoro-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBOTENBPZWUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623001 | |
Record name | 2,3-Difluoro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119455-04-7 | |
Record name | 2,3-Difluoro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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